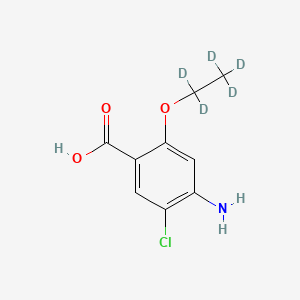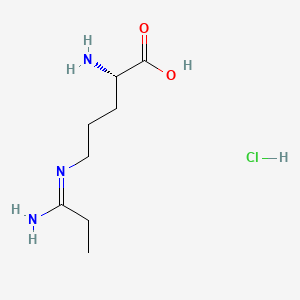
L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Vue d'ensemble
Description
Le chlorhydrate de Méthyl-L-NIO est un inhibiteur compétitif de la synthase d'oxyde nitrique, une enzyme responsable de la conversion de la L-arginine en oxyde nitrique et en citrulline . Ce composé est particulièrement important dans l'étude de la synthase d'oxyde nitrique en raison de sa capacité à inhiber l'activité de l'enzyme, ce qui en fait un outil précieux dans la recherche biochimique et pharmacologique .
Méthodes De Préparation
La synthèse du chlorhydrate de Méthyl-L-NIO implique la réaction de la N5-(1-iminopropyl)-L-ornithine avec l'acide chlorhydrique. Les conditions de réaction incluent généralement une température et un pH contrôlés pour assurer la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Le chlorhydrate de Méthyl-L-NIO subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants tels que le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés du chlorhydrate de Méthyl-L-NIO, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
4. Applications de la recherche scientifique
Le chlorhydrate de Méthyl-L-NIO est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la synthase d'oxyde nitrique. Certaines de ses applications comprennent :
Chimie : Utilisé comme outil pour étudier les mécanismes de la synthase d'oxyde nitrique et de ses inhibiteurs.
Biologie : Employé dans l'étude des processus cellulaires impliquant l'oxyde nitrique, tels que la transduction du signal et la réponse immunitaire.
Médecine : Investigé pour ses applications thérapeutiques potentielles dans les conditions associées à une surproduction d'oxyde nitrique, telles que l'inflammation et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la synthase d'oxyde nitrique
5. Mécanisme d'action
Le chlorhydrate de Méthyl-L-NIO exerce ses effets en inhibant de manière compétitive la synthase d'oxyde nitrique. Il entre en compétition avec la L-arginine pour le site de liaison de l'enzyme, empêchant ainsi la conversion de la L-arginine en oxyde nitrique et en citrulline. Cette inhibition réduit la production d'oxyde nitrique, une molécule impliquée dans divers processus physiologiques et pathologiques .
Applications De Recherche Scientifique
Methyl-L-NIO hydrochloride is widely used in scientific research due to its ability to inhibit nitric oxide synthase. Some of its applications include:
Chemistry: Used as a tool to study the mechanisms of nitric oxide synthase and its inhibitors.
Biology: Employed in the study of cellular processes involving nitric oxide, such as signal transduction and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions associated with nitric oxide overproduction, such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide synthase
Mécanisme D'action
Methyl-L-NIO hydrochloride exerts its effects by competitively inhibiting nitric oxide synthase. It competes with L-arginine for the enzyme’s binding site, thereby preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition reduces the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de Méthyl-L-NIO est similaire à d'autres inhibiteurs de la synthase d'oxyde nitrique, tels que l'éthyl-L-NIO et le L-NIO. Il est unique par sa puissance inhibitrice spécifique et sa sélectivité pour différentes isoformes de la synthase d'oxyde nitrique. Par exemple, le chlorhydrate de Méthyl-L-NIO est plus puissant contre la synthase d'oxyde nitrique neuronale par rapport aux isoformes endothéliale et inductible . Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques des différentes isoformes de la synthase d'oxyde nitrique dans divers processus biologiques .
Composés similaires
- Éthyl-L-NIO
- L-NIO
- N5-(1-Imino-3-butenyl)-L-ornithine
Propriétés
IUPAC Name |
(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRJPGCWHNIBW-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCCC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
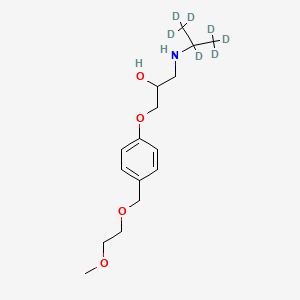


![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)
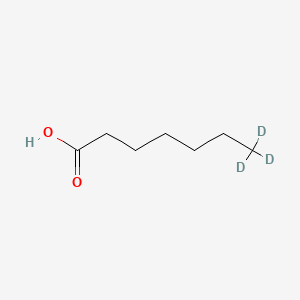
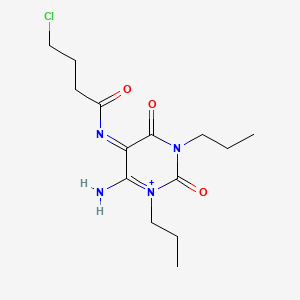

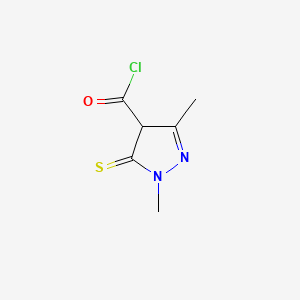

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
